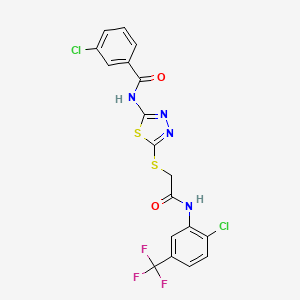
3-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms), and a trifluoromethyl group (-CF3). These functional groups suggest that the compound could have a variety of chemical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiadiazole ring, followed by the introduction of the various substituents. The trifluoromethyl group, for example, could be introduced using a reagent like trifluoromethylsulfonium salt .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiadiazole ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Anticancer Applications
The trifluoromethyl group (CF₃) in this compound has been investigated for its potential in cancer therapy. Researchers have explored its effects on tumor growth inhibition, apoptosis induction, and interference with oncogenic pathways. The compound’s unique structure may offer advantages in targeted drug delivery and overcoming drug resistance mechanisms .
Anti-Inflammatory Properties
The presence of the thiadiazole ring and the trifluoromethyl group suggests anti-inflammatory activity. Studies have examined its impact on inflammatory mediators, such as cytokines and enzymes. The compound’s ability to modulate immune responses could be valuable in treating chronic inflammatory conditions .
Antifibrotic Effects
Given the increasing interest in antifibrotic therapies, this compound’s potential in inhibiting fibrosis warrants exploration. It may interfere with fibrotic pathways and prevent tissue scarring. Further investigations are needed to validate its efficacy .
Antimicrobial Applications
The benzamide scaffold, combined with the trifluoromethyl group, could lead to novel antimicrobial agents. Researchers have studied its antibacterial and antifungal properties. Understanding its mechanism of action and spectrum of activity is crucial for drug development .
Tuberculosis Treatment
The compound’s structure aligns with the search for potent anti-tubercular agents. Its benzamide core and functional groups may interact with Mycobacterium tuberculosis. In vitro and in vivo evaluations are necessary to assess its efficacy against tuberculosis .
Neurological Disorders
Exploring the impact of this compound on neurological diseases, such as Alzheimer’s or Parkinson’s, is intriguing. The trifluoromethyl group’s influence on neurotransmitter systems and neuroprotective effects merits further investigation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O2S2/c19-11-3-1-2-9(6-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)4-5-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQREBWHINAXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

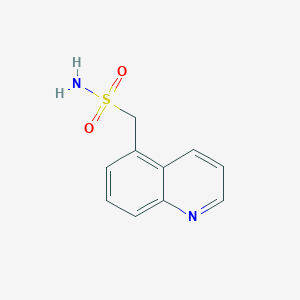

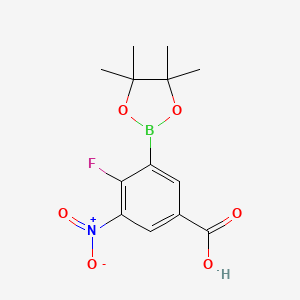
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)
![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)
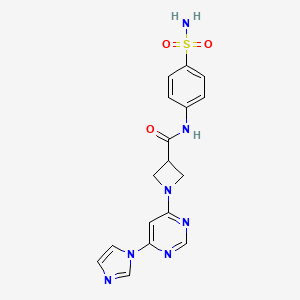
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)
![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)

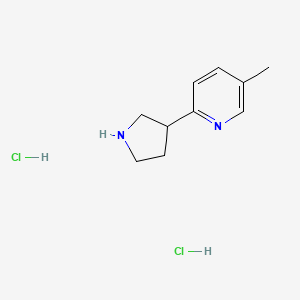
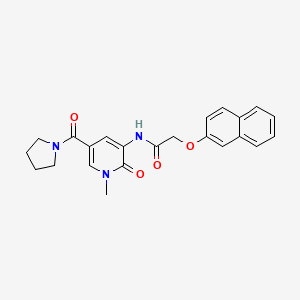
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)
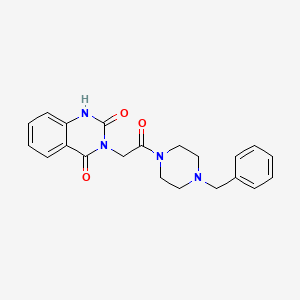
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)